molecular formula C12H22O4 B8422313 Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Tert-butyl 3-ethyl-4-propyldioxetane-3-carboxylate

Cat. No. B8422313
M. Wt: 230.30 g/mol
InChI Key: UQSGFZLFVDICFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08609883B2

Procedure details

The reaction is effected in a reactor arrangement of a first reactor of type A with a downstream reactor of type B. 2.42 kg/l·h of a 26% by weight solution of tert-butyl hydroperoxide and 17% by weight of potassium hydroxide in water and 0.86 kg/l·h of 2-ethylhexanoyl chloride are fed to the first reactor. The dosage rates are based on the total volume of the reactor arrangement in litres. Cooling with cooling water keeps the internal temperature in both reactors at 46° C. The reaction mixture withdrawn from the second reactor is mixed with 1.5 kg/l·h of demineralized water and the organic phase is removed. The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water comprising acetic acid, and with demineralized water, and then dried with calcium chloride. 1.06 kg/l·h of tert-butyl peroxy-2-ethylhexanoate are obtained (93.1% based on 2-ethyl-hexanoyl chloride).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5]O)([CH3:4])([CH3:3])[CH3:2].[OH-:7].[K+].[CH2:9]([CH:11]([CH2:15][CH2:16][CH2:17][CH3:18])[C:12](Cl)=[O:13])[CH3:10].[OH2:19]>>[CH3:18][CH2:17][CH2:16][CH:15]1[O:19][O:7][C:11]1([C:12]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:13])[CH2:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C(=O)Cl)CCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is effected in a reactor
CUSTOM
Type
CUSTOM
Details
at 46° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture withdrawn from the second reactor
ADDITION
Type
ADDITION
Details
is mixed with 1.5 kg/l·h of demineralized water
CUSTOM
Type
CUSTOM
Details
the organic phase is removed
WASH
Type
WASH
Details
The organic phase is washed successively with an 8% by weight solution of sodium hydroxide in water, with a solution of 10% by weight of sodium sulphite in water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with demineralized water, and then dried with calcium chloride
CUSTOM
Type
CUSTOM
Details
are obtained (93.1% based on 2-ethyl-hexanoyl chloride)

Outcomes

Product
Name
Type
Smiles
CCCC1C(OO1)(CC)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.